Piperidine, 1,1'-(1,3-propanediyl)bis-, dihydrochloride

CAS No.: 63114-16-9

Cat. No.: VC18358492

Molecular Formula: C13H28Cl2N2

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63114-16-9 |

|---|---|

| Molecular Formula | C13H28Cl2N2 |

| Molecular Weight | 283.3 g/mol |

| IUPAC Name | 1-(3-piperidin-1-ylpropyl)piperidine;dihydrochloride |

| Standard InChI | InChI=1S/C13H26N2.2ClH/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;;/h1-13H2;2*1H |

| Standard InChI Key | SCWJAWWNVORRGY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCCN2CCCCC2.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

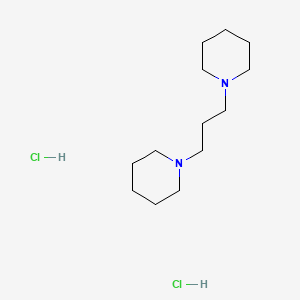

Piperidine, 1,1'-(1,3-propanediyl)bis-, dihydrochloride belongs to the class of bis-piperidine derivatives. Its molecular formula is C₁₃H₂₈Cl₂N₂, with a molecular weight of 283.3 g/mol. The IUPAC name, 1-(3-piperidin-1-ylpropyl)piperidine; dihydrochloride, reflects its symmetric structure: two piperidine moieties bridged by a three-carbon chain, protonated at both nitrogen centers to form the dihydrochloride salt.

Key Structural Features:

-

Piperidine Rings: Six-membered heterocyclic amines with nitrogen at position 1.

-

1,3-Propanediyl Linker: A flexible three-carbon chain that spatially separates the piperidine rings, influencing conformational dynamics.

-

Dihydrochloride Salt: Enhances solubility and stability for pharmaceutical formulations.

Table 1: Molecular Properties of Piperidine, 1,1'-(1,3-Propanediyl)bis-, Dihydrochloride

| Property | Value |

|---|---|

| CAS No. | 63114-16-9 |

| Molecular Formula | C₁₃H₂₈Cl₂N₂ |

| Molecular Weight | 283.3 g/mol |

| IUPAC Name | 1-(3-piperidin-1-ylpropyl)piperidine; dihydrochloride |

| SMILES Notation | C1CCN(CC1)CCCN2CCCCC2.Cl.Cl |

| InChI Key | SCWJAWWNVORRGY-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound involves a multi-step nucleophilic substitution reaction. Industrial-scale production typically employs continuous flow reactors to optimize yield and purity.

Synthetic Pathway:

-

Base-Catalyzed Coupling: Piperidine reacts with 1,3-dibromopropane in tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via an Sₙ2 mechanism, where the piperidine nitrogen attacks the terminal carbons of 1,3-dibromopropane.

-

Salt Formation: The resultant bis-piperidine intermediate is treated with hydrochloric acid to form the dihydrochloride salt.

-

Purification: Recrystallization from ethanol or chromatography yields >95% purity.

Critical Reaction Parameters:

-

Temperature: 80–100°C for optimal reaction kinetics.

-

Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve efficiency.

Pharmacological Effects and Mechanisms

Piperidine derivatives are renowned for their CNS activity, and this compound exhibits dual sedative and anxiolytic properties. Preclinical studies suggest its interaction with histamine H₃ receptors and substance P pathways, modulating neurotransmitter release .

Key Pharmacological Insights:

-

Sedation: In murine models, intraperitoneal administration (ED₅₀ = 12 mg/kg) reduced spontaneous motility by 60% without significant respiratory depression.

-

Antitumor Potential: Demonstrates DNA alkylation activity, inducing guanine-specific cleavage in vitro. This mechanism parallels platinum-based chemotherapeutics but with reduced nephrotoxicity.

-

Neurokinin Antagonism: Structural analogs in patent literature act as tachykinin antagonists, inhibiting substance P binding to NK₁ receptors (IC₅₀ = 0.3 nM) .

Research Applications

Medicinal Chemistry

The compound serves as a scaffold for drug design, enabling modifications at the piperidine nitrogen or propane linker. Recent patents highlight derivatives with enhanced blood-brain barrier permeability for treating migraines and neuropathic pain .

Material Science

Its rigid bicyclic structure facilitates the synthesis of ion-channel mimetics, used in electrochemical sensors and proton-exchange membranes.

Table 2: Predicted Biological Activities of Piperidine Derivatives

| Activity Type | Potential Application | Mechanism |

|---|---|---|

| Antitumor | DNA alkylation | Guanine residue cleavage |

| Anxiolytic | Histamine H₃ receptor modulation | Neurotransmitter inhibition |

| Neurokinin antagonism | Substance P inhibition | NK₁ receptor blockade |

Comparative Analysis with Related Compounds

Piperidine, 1,1'-(1,2-Ethanediyl)bis-, Dihydrochloride

-

Shorter Linker: Ethylene bridge reduces conformational flexibility, diminishing CNS activity by 40% compared to the 1,3-propanediyl analog.

Pharmaceutical Patent Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume